molecular formula C40H79NO5 B11930190 heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

Cat. No.: B11930190
M. Wt: 654.1 g/mol
InChI Key: BAIVTFJEMDLMCC-UHFFFAOYSA-N
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Description

Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate (CAS: 2244813-34-9) is a synthetic lipid derivative with the molecular formula C₄₃H₈₅NO₅ and a molecular weight of 696.14 g/mol . Structurally, it features:

  • A heptyl ester backbone.
  • A heptadecan-9-yloxy group (a branched 17-carbon chain with an ester linkage at the 9th position).
  • A 7-oxoheptyl segment conjugated to a 2-hydroxyethylamino group.

This compound is designed for applications in lipid nanoparticle (LNP) formulations, particularly for drug delivery systems. Its synthesis involves reductive amination between a linoleyl ethanolamine derivative and 7-oxoheptyl decanoate, followed by purification via column chromatography .

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-15-22-29-38(30-23-16-14-11-8-5-2)46-40(44)32-25-18-20-27-34-41(35-36-42)33-26-19-17-24-31-39(43)45-37-28-21-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

BAIVTFJEMDLMCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps. The process typically starts with the preparation of the heptadecan-9-yloxy group, which is then reacted with heptanoic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with specific molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Synthesis Yield
Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate (2244813-34-9) C₄₃H₈₅NO₅ 696.14 Heptyl ester, heptadecan-9-yloxy, 2-hydroxyethylamino Lipid nanoparticles ~68%
7-((2-Hydroxyethyl)(linoleyl)amino)heptyl decanoate (N/A) C₃₇H₆₉NO₄ 600.95 Linoleyl chain, 2-hydroxyethylamino Combinatorial LNP libraries 68%
7-((3-((2-Oxo-2H-chromen-7-yl)oxy)propyl)(3-((3,4,5-trimethoxybenzoyl)oxy)propyl)amino)heptyl 3,4,5-Trimethoxybenzoate (N/A) C₄₃H₅₀N₂O₁₂ 847.92 Coumarin, trimethoxybenzoyl ester P-gp/hCA XII inhibition 69.2%
(Z)-Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(non-2-en-1-yloxy)-8-oxooctyl)amino)octanoate (N/A) C₄₀H₇₇NO₅ 676.04 Unsaturated nonenyloxy, 2-hydroxyethylamino Cationic lipid carriers Not reported

Key Findings:

Structural Diversity: The target compound’s heptadecan-9-yloxy group enhances lipid solubility compared to the unsaturated linoleyl chain in similar LNPs . Compounds with coumarin or anthracene moieties (e.g., entries 3-4 in Table 1) exhibit fluorescence properties, enabling tracking in biological systems .

Synthetic Efficiency :

  • Reductive amination (using sodium triacetoxyborohydride in CH₂Cl₂) is a common method, but yields vary (68–92%) depending on steric hindrance from substituents .

Functional Applications :

  • LNPs : The target compound and its analogs prioritize biocompatibility and drug encapsulation efficiency , critical for mRNA vaccines .
  • Inhibitors : Trimethoxybenzoyl- or anthracene-modified derivatives target multidrug resistance proteins (e.g., P-glycoprotein) .

Physicochemical Properties: Longer alkyl chains (e.g., heptadecan-9-yloxy) increase hydrophobicity, improving membrane fusion in LNPs but reducing aqueous solubility . Compounds with hydroxyethylamino groups exhibit pH-dependent charge modulation, enhancing endosomal escape in drug delivery .

Research Findings and Implications

Stability and Toxicity :

  • The target compound’s branched heptadecan-9-yloxy group reduces enzymatic degradation compared to linear-chain analogs, as observed in in vitro serum stability assays .
  • Cationic analogs (e.g., BLD Pharm’s catalog entries) show higher cytotoxicity at >100 µM concentrations, limiting therapeutic windows .

Patent Landscape :

  • Synthesis methods for 7-oxoheptyl esters (critical intermediates) are patented, emphasizing scalable reductive amination protocols .

Future Directions: Hybridizing the target compound’s stability with fluorescent tags (e.g., coumarin) could enable real-time tracking in vivo . Modulating the hydroxyethylamino group’s pKa may improve endosomal escape efficiency in LNPs .

Biological Activity

Heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound with significant biological activities, primarily due to its unique molecular structure and amphiphilic properties. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C42H83NO5C_{42}H_{83}NO_5 and a molecular weight of approximately 707.1 g/mol. Its structure includes a heptadecan-9-yloxy group, a hydroxyethyl moiety, and a heptanoate backbone, which contribute to its amphiphilic nature, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC42H83NO5
Molecular Weight707.1 g/mol
IUPAC NameThis compound
InChI Key[InChI Key]

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of Heptadecan-9-yloxy Group : This step involves the reaction of heptadecanol with appropriate reagents to form the desired ether.
  • Formation of 7-Oxoheptyl Group : The introduction of the oxo group is achieved through oxidation reactions.
  • Esterification : The final step involves esterifying the heptanoic acid with the intermediate compound containing the hydroxyethylamino group.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and biomolecules. Its amphiphilic nature allows it to form lipid nanoparticles, enhancing drug delivery efficiency. The mechanism includes:

  • Cell Membrane Interaction : The hydrophobic tail interacts with lipid bilayers, facilitating cellular uptake.
  • Enzyme Modulation : The compound can bind to specific enzymes or receptors, potentially altering their activity and influencing metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, which may be applicable here.
  • Drug Delivery Systems : Its use in lipid-based formulations enhances the bioavailability of encapsulated drugs, particularly in gene therapy and vaccine development.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, although further research is needed to confirm these findings.

Comparative Analysis

This compound can be compared with similar compounds that share structural features:

Compound NameMolecular FormulaUnique Features
Heptyl 8-[2-hydroxyethyl(6-sulfanylheptyl)amino]octanoateC42H83NO5Contains a sulfanyl group; potential antioxidant properties
Heptadecanoyl 7-[2-hydroxyethyl-(6-oxohexyl)amino]heptanoateC41H81NO5Known for enhanced drug delivery capabilities

Case Studies

Several studies have highlighted the effectiveness of similar compounds in drug delivery systems:

  • Study on Lipid Nanoparticles : Research demonstrated that lipid nanoparticles formed from heptadecanoyl derivatives significantly improved the delivery of mRNA vaccines in vivo.
  • Cytotoxicity Assessment : In vitro studies showed that lipid-based formulations could selectively induce apoptosis in cancer cells while sparing healthy cells.

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